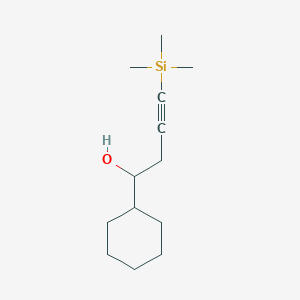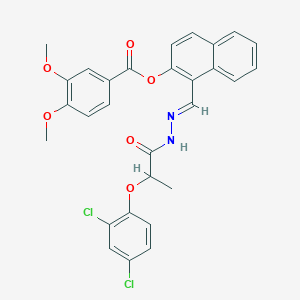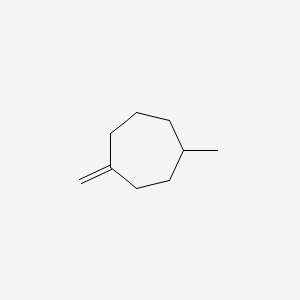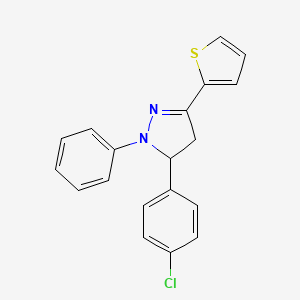
N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a dichlorophenyl group and a methoxyethyl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 2,4-dichloroaniline with 2-methoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.
Industrial Production Methods
On an industrial scale, the production of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are common.
Major Products
Oxidation: Products may include 2-methoxyacetaldehyde or 2-methoxyacetic acid.
Reduction: The major product could be N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)amine.
Substitution: Products may include nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe in biochemical assays to study enzyme interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Could be used in the manufacture of agrochemicals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dichlorophenyl)-N’-methylurea
- N-(2,4-dichlorophenyl)-N’-ethylurea
- N-(2,4-dichlorophenyl)-N’-(2-hydroxyethyl)urea
Comparison
Compared to its analogs, N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea may exhibit different solubility, reactivity, and biological activity due to the presence of the methoxyethyl group. This group can influence the compound’s ability to interact with biological targets and its overall stability.
Propiedades
Fórmula molecular |
C10H12Cl2N2O2 |
|---|---|
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-16-5-4-13-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |
Clave InChI |
CXTPFIASBPSTRV-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)





